molecular formula C13H17N3OS B7644281 2-[Methyl(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethanol

2-[Methyl(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethanol

Cat. No. B7644281
M. Wt: 263.36 g/mol
InChI Key: PAVAUZONIMECCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Methyl(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as Methyl-TBAP and has been synthesized through various methods for its use in laboratory experiments.

Mechanism of Action

The mechanism of action of Methyl-TBAP involves its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS). It also modulates various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival. Methyl-TBAP has been found to protect cells from oxidative stress-induced apoptosis and promote cell survival.
Biochemical and Physiological Effects:
Methyl-TBAP has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in cells and tissues. Methyl-TBAP also protects cells from DNA damage and promotes DNA repair. It has been shown to enhance cellular energy metabolism and improve mitochondrial function, which is essential for cell survival.

Advantages and Limitations for Lab Experiments

The advantages of using Methyl-TBAP in laboratory experiments include its ability to scavenge free radicals and inhibit the production of ROS. It also has antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. However, the limitations of using Methyl-TBAP include its potential toxicity at high concentrations and its limited solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for the research on Methyl-TBAP. One potential direction is to study its effects on neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a therapeutic agent for cardiovascular diseases, including heart failure and atherosclerosis. Additionally, the development of novel formulations and delivery systems for Methyl-TBAP could enhance its bioavailability and therapeutic efficacy.

Synthesis Methods

The synthesis of Methyl-TBAP involves the reaction of 2-(methylamino)ethanol with 5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-4-amine. This reaction is carried out in the presence of a suitable base and solvent to obtain the desired product. The purity of Methyl-TBAP is ensured by using chromatographic techniques.

Scientific Research Applications

Methyl-TBAP has been extensively used in scientific research for its potential therapeutic applications. It has been studied for its effects on various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Methyl-TBAP has also been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of oxidative stress-related diseases.

properties

IUPAC Name

2-[methyl(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-16(6-7-17)12-11-9-4-2-3-5-10(9)18-13(11)15-8-14-12/h8,17H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVAUZONIMECCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=C2C3=C(CCCC3)SC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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